molecular formula C15H13N5O2S B12598992 Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- CAS No. 646996-05-6

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-

Cat. No.: B12598992
CAS No.: 646996-05-6
M. Wt: 327.4 g/mol
InChI Key: LPPMSHRAFDAMBB-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a benzenamine core with an ethyl group and a nitro-benzisothiazol-azo moiety, contributing to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- typically involves a multi-step process:

    Diazotization: The initial step involves the diazotization of 5-nitro-2,1-benzisothiazole. This is achieved by treating the compound with nitrous acid under acidic conditions.

    Coupling Reaction: The diazonium salt formed is then coupled with N-ethylbenzenamine in an alkaline medium to produce the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkage and nitro group play crucial roles in its reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-ethyl-: A simpler analog without the azo and nitro groups.

    Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of an ethyl group and lacks the benzisothiazol moiety.

    Benzenamine, 2-ethyl-: Similar structure but with the ethyl group positioned differently.

Uniqueness

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

646996-05-6

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline

InChI

InChI=1S/C15H13N5O2S/c1-2-16-10-3-5-11(6-4-10)17-18-15-13-9-12(20(21)22)7-8-14(13)19-23-15/h3-9,16H,2H2,1H3

InChI Key

LPPMSHRAFDAMBB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

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